ethyl 4-formyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of New Heterocyclic Systems : Ethyl 4-formyl-1H-pyrazole-3-carboxylate reacts with other compounds to form new heterocyclic systems. For instance, one study describes the reaction of this compound with rhodanine, leading to the formation of a series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, which further undergo recyclization to form new heterocyclic acids (Chaban, Matiichuk, & Matiychuk, 2020).
Formation of Various Compounds : Another study involved the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid, leading to the formation of several other compounds with different properties and potential for further chemical modifications (Matiichuk, Potopnyk, & Obushak, 2009).
Photochemical Studies : Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate has been studied for its photochromic properties. It shows coloration upon light irradiation, and this effect disappears either by melting or dissolving in solvents. The initiation of coloration is likely based on a photochemical intramolecular hydrogen abstraction (Yokoyama et al., 2004).
Synthesis of Thiadiazoles : Ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates were synthesized by reacting this compound with acetophenone hydrazones, providing substrates for further studies in biological activity (Vysokova et al., 2017).
Regioselective Synthesis : The compound has also been used in the regioselective synthesis of other pyrazole derivatives, like ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlighting its utility in creating specific molecular configurations (Machado et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-formyl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQLAZGHIUZUEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351902 | |
Record name | ethyl 4-formyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179692-09-2 | |
Record name | ethyl 4-formyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-formyl-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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